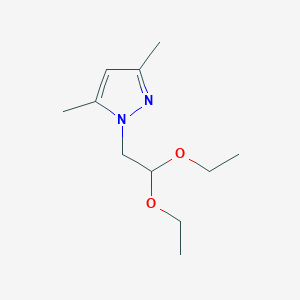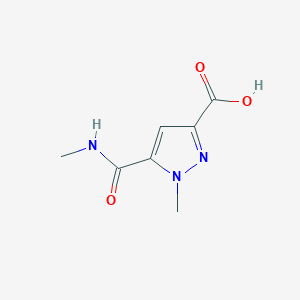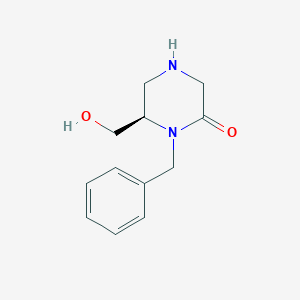
(r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The research on piperazine derivatives has been a topic of interest due to their potential as anti-malarial agents and other bioactive properties. The first paper discusses the structures of three (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives, which have been evaluated for their anti-malarial activity. The study reports on the crystal structures of both active and non-active derivatives, highlighting the importance of certain substituents and molecular conformations for generating biological activity .
The second paper focuses on the synthesis and crystal structure of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, a novel bioactive heterocycle. The compound was synthesized from 1-benzhydryl piperazine and characterized using various techniques, including X-ray crystallography. The piperazine ring in this compound adopts a chair conformation, and the sulfonyl group is in a distorted tetrahedral configuration .
Synthesis Analysis
The synthesis of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine is detailed in the second paper, where the authors describe the reaction of 1-benzhydryl piperazine with phenylmethane sulfonyl chloride to obtain the target compound. The synthesis process is followed by characterization using 1H NMR, MS, and IR techniques, with the structure being confirmed by X-ray crystallography .
Molecular Structure Analysis
The molecular structure of the piperazine derivatives is crucial in determining their biological activity. In the first paper, the crystal structures of three derivatives are reported, with a focus on the bond distances and molecular conformations. The study finds that the molecular conformation of the non-active derivative differs from that of the active ones, suggesting that the spatial arrangement of atoms within the molecule plays a significant role in its bioactivity . The second paper provides a detailed description of the crystal structure of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, including unit cell parameters and the conformation of the piperazine ring .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving (r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one. However, the synthesis methods and structural analyses discussed in the papers suggest that the piperazine derivatives can undergo various chemical transformations, which are essential for their bioactivity and potential pharmaceutical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the piperazine derivatives are inferred from their crystal structures and synthesis methods. The first paper discusses the intermolecular hydrogen bonding and other interactions that contribute to the stability and three-dimensional networks of the compounds . The second paper provides the orthorhombic crystal class, space group, and unit cell parameters for 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, which are indicative of its solid-state properties . These properties are essential for understanding the behavior of these compounds under various conditions and their potential as pharmaceutical agents.
Propiedades
IUPAC Name |
(6R)-1-benzyl-6-(hydroxymethyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-9-11-6-13-7-12(16)14(11)8-10-4-2-1-3-5-10/h1-5,11,13,15H,6-9H2/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVFAVLGCLMETR-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CN1)CC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)CN1)CC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649637 |
Source


|
| Record name | (6R)-1-Benzyl-6-(hydroxymethyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one | |
CAS RN |
1217657-81-2 |
Source


|
| Record name | (6R)-1-Benzyl-6-(hydroxymethyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

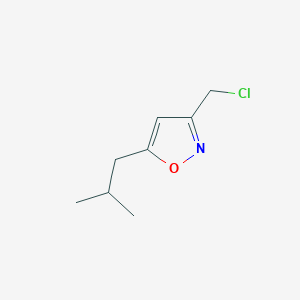
![[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine](/img/structure/B1294016.png)
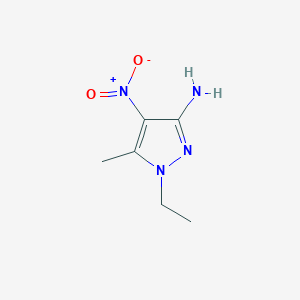
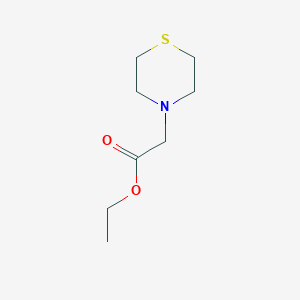
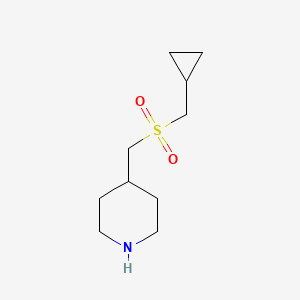
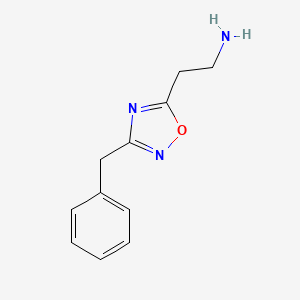
![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)
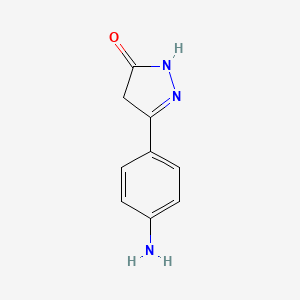
![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)
![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)
